molecular formula C14H13N5O3 B292253 (3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione

(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione

Cat. No. B292253
M. Wt: 299.28 g/mol
InChI Key: UIDWEEDDPWUJMC-SFQUDFHCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione, commonly known as MPP, is a pyrazolopyrimidine derivative that has been extensively studied for its potential therapeutic applications. MPP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.

Mechanism of Action

The mechanism of action of MPP is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, inflammation, and viral replication. MPP has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. MPP has also been found to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), a key mediator of cell proliferation and survival. In addition, MPP has been shown to interfere with the replication of influenza virus and herpes simplex virus type 1 by inhibiting the viral polymerase activity.
Biochemical and Physiological Effects:
MPP has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that MPP inhibits the proliferation of cancer cells, induces apoptosis, and inhibits the expression of pro-inflammatory cytokines and chemokines. In addition, MPP has been found to inhibit the replication of influenza virus and herpes simplex virus type 1. In vivo studies have shown that MPP exhibits anti-tumor activity in mouse models of cancer and reduces the severity of inflammation in animal models of rheumatoid arthritis and psoriasis.

Advantages and Limitations for Lab Experiments

MPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various disease processes. However, MPP also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, MPP has not been extensively studied in vivo, so its pharmacokinetics and toxicity profile are not well understood.

Future Directions

There are several future directions for research on MPP. One area of interest is the development of MPP derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of the mechanism of action of MPP in more detail, with the aim of identifying new targets for therapeutic intervention. Finally, there is potential for the use of MPP as a therapeutic agent in the treatment of various diseases, including cancer, inflammatory diseases, and viral infections.

Synthesis Methods

The synthesis of MPP involves the reaction of 5-methyl-1H-pyrazol-3,4-diamine with 3-methoxybenzohydrazide in the presence of acetic anhydride and catalytic amount of sulfuric acid. The reaction proceeds through the formation of an intermediate hydrazone, followed by cyclization to form the pyrazolopyrimidine ring system. The final product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

MPP has been studied for its potential therapeutic applications in various fields of medicine. In the field of oncology, MPP has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, MPP has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. MPP has also been found to exhibit anti-viral activity against influenza virus and herpes simplex virus type 1.

properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

(3E)-3-[(3-methoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione

InChI

InChI=1S/C14H13N5O3/c1-8-6-11(20)19-13(15-8)12(14(21)18-19)17-16-9-4-3-5-10(7-9)22-2/h3-7,16H,1-2H3,(H,18,21)/b17-12+

InChI Key

UIDWEEDDPWUJMC-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC(=O)N2C(=N1)/C(=N\NC3=CC(=CC=C3)OC)/C(=O)N2

SMILES

CC1=CC(=O)N2C(=N1)C(=NNC3=CC(=CC=C3)OC)C(=O)N2

Canonical SMILES

CC1=CC(=O)N2C(=N1)C(=NNC3=CC(=CC=C3)OC)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.